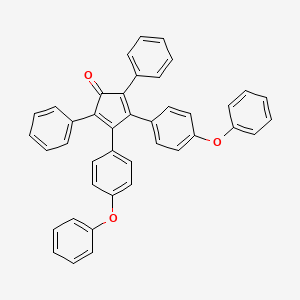![molecular formula C19H22N2O4 B4976336 N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as IMD-0354 and is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
IMD-0354 selectively inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it activates the transcription of various pro-inflammatory genes.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the activation and proliferation of T cells and B cells, which are key players in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
IMD-0354 has several advantages as a research tool. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other cellular processes. It has also been shown to have low toxicity and good solubility in aqueous solutions. However, IMD-0354 has some limitations in lab experiments. It has poor stability in solution, which requires careful handling and storage. It also has low bioavailability, which limits its use in in vivo studies.
Zukünftige Richtungen
IMD-0354 has potential applications in various diseases, and further research is needed to explore its therapeutic potential. Some future directions for research include:
1. Investigating the potential of IMD-0354 as a therapeutic agent in cancer, particularly in the treatment of solid tumors.
2. Exploring the potential of IMD-0354 in the treatment of autoimmune diseases, such as multiple sclerosis and lupus.
3. Investigating the potential of IMD-0354 in the prevention of transplant rejection.
4. Developing new formulations of IMD-0354 with improved stability and bioavailability for in vivo studies.
5. Investigating the potential of IMD-0354 in the treatment of viral infections, such as HIV and hepatitis C.
In conclusion, IMD-0354 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It selectively inhibits the NF-κB pathway, which plays a crucial role in inflammation and immune response. IMD-0354 has several advantages as a research tool, but also has some limitations. Further research is needed to explore its therapeutic potential and develop new formulations with improved properties.
Synthesemethoden
IMD-0354 is synthesized through a multi-step process that involves the condensation of 2-naphthoic acid with isopropylamine, followed by the reaction with morpholine and acetic anhydride. The final product is obtained through a purification process, which involves recrystallization.
Wissenschaftliche Forschungsanwendungen
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB pathway, which is a key mediator of inflammation and immune response. This makes IMD-0354 a potential therapeutic agent in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)21(13(3)22)17-16(20-8-10-25-11-9-20)18(23)14-6-4-5-7-15(14)19(17)24/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAVPSBLHTDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

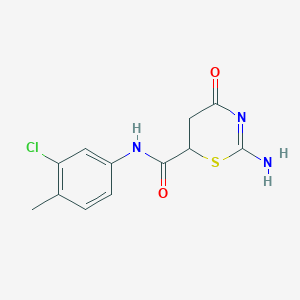
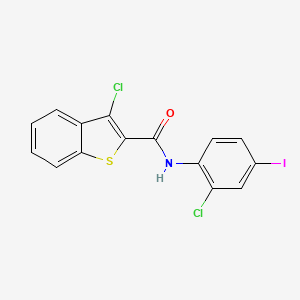
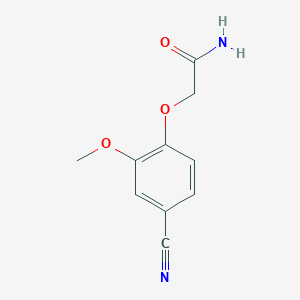
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)
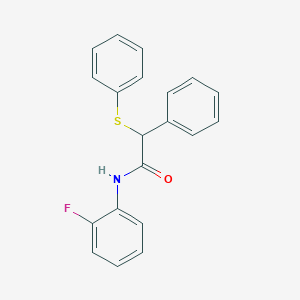
![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
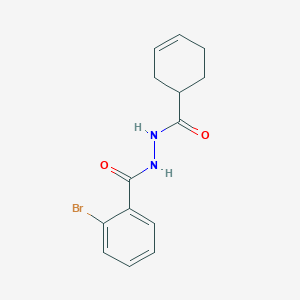
![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
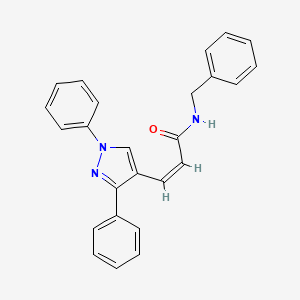
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)
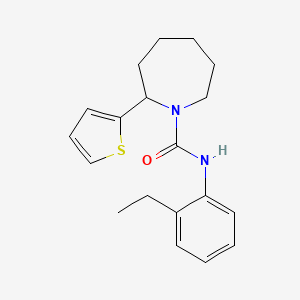
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
